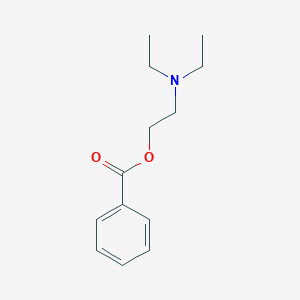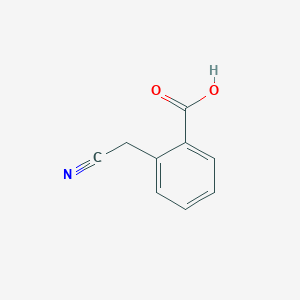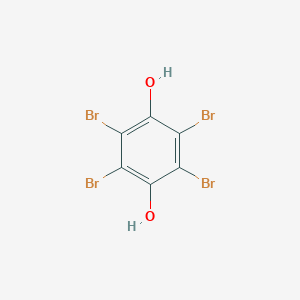
Tetrabromohydroquinone
Übersicht
Beschreibung
Tetrabromohydroquinone (TBHQ), also known as 2,3,5,6-tetrabromohydroquinone, is an organic compound . It can be synthesized by reacting bromanil with phenyl phosphine . It crystallizes in the monoclinic space group, P 2 1 / n . The effect of C-Br group on the crystal structure of TBHQ has been investigated .
Synthesis Analysis
This compound can be synthesized by reacting bromanil with phenyl phosphine . It may also be used in the synthesis of thermoresponsive branched oligoethylene glycol dendrimers .Molecular Structure Analysis
The molecular formula of this compound is C6H2Br4O2 . It has a molecular weight of 425.69 . The compound crystallizes in the monoclinic space group, P 2 1 / n .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the search results, it’s known that it can be used in the synthesis of thermoresponsive branched oligoethylene glycol dendrimers .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It should be stored under inert gas as it is air sensitive . The melting point is between 252-255 °C .Wissenschaftliche Forschungsanwendungen
Bioactivity and Structure-Activity Relationships
Tetrabromohydroquinone has been studied for its bioactive properties. A study highlighted the biological activities of tetrahydroanthraquinones, a class of compounds related to this compound, emphasizing their potential in anti-cancer, anti-microbial, and antidiabetic applications. The research delved into the source, structure, and action mechanisms of these compounds, providing a comprehensive view of their biological significance and potential as novel drugs (Feng & Wang, 2020).
Role in Bioluminescence
This compound has been identified as a crucial substance in bioluminescence. A study isolated this compound from the luminous acorn worm Ptychodera flava, finding that it emitted light under specific conditions. This finding has implications for understanding the chemical basis of bioluminescence in marine organisms (Kanakubo et al., 2005).
Pharmacological Developments
Research on related compounds, such as tetrahydroquinolines, has expanded the understanding of the tetrahydroquinoline pharmacophore, leading to the identification of neurotropic agents. This expansion of the pharmacophore could provide insights into developing new therapeutic applications for compounds like this compound (Goli et al., 2017).
Antiproliferative and Apoptotic Effects
A study on tetrandrine, a structurally related compound, showed significant antiproliferative and apoptotic effects on human hepatoma cell lines, suggesting a potential role for similar compounds in cancer therapy (Ng et al., 2006).
Protective Role Against Cyto- and Genotoxicity
This compound-related compounds like tetrachlorohydroquinone have been found to induce cyto- and genotoxicity, but studies show that certain hydroxamic acids can protect against these effects, demonstrating the complex interactions and potential protective roles of related compounds (Witte et al., 2000).
Safety and Hazards
Tetrabromohydroquinone is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wash skin thoroughly after handling . Protective gloves, eye protection, and face protection should be worn when handling this compound .
Wirkmechanismus
Mode of Action
It is known that TBHQ can be synthesized by reacting bromanil with phenyl phosphine . The effect of the C-Br group on the crystal structure of TBHQ has been investigated , suggesting that the bromine atoms may play a role in its interactions with its targets.
Biochemical Pathways
It is known that TBHQ can cause green luminescence in Ptychodera flava , suggesting that it may interact with biochemical pathways related to bioluminescence.
Result of Action
It is known that TBHQ can cause green luminescence in Ptychodera flava , suggesting that it may have effects at the molecular or cellular level.
Eigenschaften
IUPAC Name |
2,3,5,6-tetrabromobenzene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br4O2/c7-1-2(8)6(12)4(10)3(9)5(1)11/h11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFQULSULHRJOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)Br)O)Br)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870992 | |
| Record name | 2,3,5,6-Tetrabromohydroquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2641-89-6 | |
| Record name | 2,3,5,6-Tetrabromo-1,4-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2641-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,5,6-Tetrabromohydroquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002641896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2641-89-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508878 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3,5,6-Tetrabromohydroquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5,6-tetrabromohydroquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.312 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Bromobenzo[c][1,2,5]selenadiazole](/img/structure/B181497.png)


![4,7-Dichlorofuro[2,3-d]pyridazine](/img/structure/B181504.png)

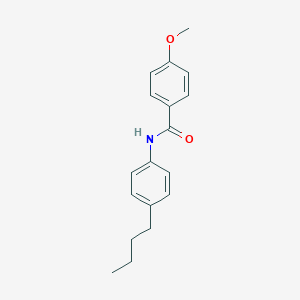

![N-[2-(pyridine-4-carbonylamino)ethyl]pyridine-4-carboxamide](/img/structure/B181516.png)
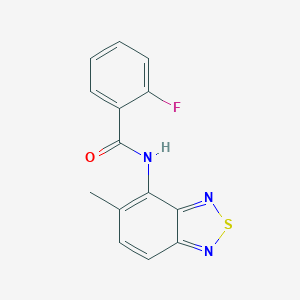
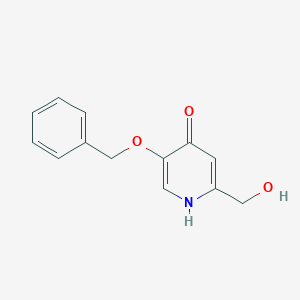
![3-bromo-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B181520.png)

